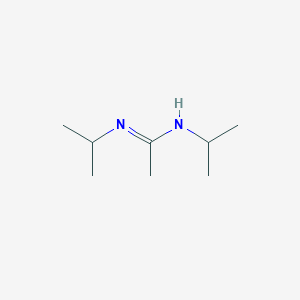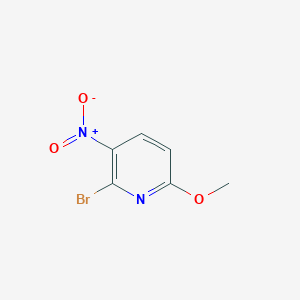
2-Bromo-6-methoxy-3-nitropyridine
概要
説明
2-Bromo-6-methoxy-3-nitropyridine is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. The compound features a pyridine ring substituted with a bromo, methoxy, and nitro group at the 2, 6, and 3 positions, respectively. This structure is of interest for its biological activity and its potential use in the design of new optical materials due to its non-linear optical (NLO) properties .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves multi-step reactions with regioselective substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6
科学的研究の応用
Toxicity and Health Effects
- Toxicity in Humans : A study by Shi et al. (2022) discusses the toxicity of a related compound, 5-bromo-2-nitropyridine, in humans. This compound, an intermediate in pharmaceutical and pesticide production, can be absorbed through the skin and respiratory tract, leading to severe health effects such as methemoglobinemia and delayed encephalopathy.
Molecular and Computational Studies
- Molecular Structure Analysis : Arulaabaranam et al. (2021) conducted computational calculations on a similar compound, 5-bromo-3-nitropyridine-2-carbonitrile, to study its molecular structure and energy using various methods, including DFT/B3LYP and TD-DFT. This study here provides insights into the molecular properties of bromo-nitropyridines.
Chemical Reactions and Synthesis
- Heterocyclization Reactions : Research by Babaev and Rybakov (2020) investigates the reaction of derivatives of 6-methyl-beta-nitropyridin-2-one, including bromo and methoxy derivatives, with phenacyl bromides. This study sheds light on the synthesis and transformation possibilities of bromo-nitropyridine compounds.
Photochemical and Photophysical Properties
- Photochemistry of Metal Complexes : A study by Feuerstein et al. (2019) explores the photochemistry of spiropyran metal complexes, including derivatives with bromo and nitro groups. This research is significant in understanding the light-induced properties of such compounds.
Biological Interactions and Applications
- Antibacterial Properties : Moraes et al. (2020) reported on o-eugenol derivatives, including bromo and nitro derivatives, for their antibacterial properties against Mycobacterium tuberculosis. This study here can provide insights into the potential biological applications of bromo-nitropyridines in medical research.
Safety and Hazards
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-6-methoxy-3-nitropyridine belongs, are known to interact with the respiratory system .
Mode of Action
Nitropyridines are known to have electronegative nitrogen atoms that behave as electron acceptors in the presence of more electronegative oxygen atoms . This property might influence the interaction of this compound with its targets.
Result of Action
Nitropyridines are known to form intramolecular hydrogen bonds, leading to the higher stability of the molecule .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended that this compound be stored in an inert atmosphere at room temperature .
生化学分析
Biochemical Properties
2-Bromo-6-methoxy-3-nitropyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds in lipids and other molecules . The interaction between this compound and carboxylesterases can influence the enzyme’s activity, potentially affecting metabolic processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can affect cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic processes within cells . Additionally, this compound can induce changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation over time can lead to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and potential toxic effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response in the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For instance, the compound has been found to affect the activity of enzymes involved in the breakdown of lipids and other molecules . These interactions can lead to changes in metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by several factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.
特性
IUPAC Name |
2-bromo-6-methoxy-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZCAKTIFPHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516044 | |
| Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344296-05-5 | |
| Record name | 2-Bromo-6-methoxy-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90516044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



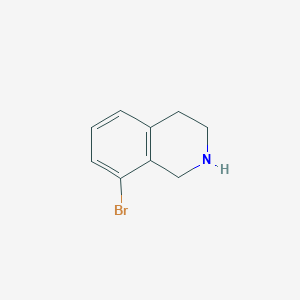
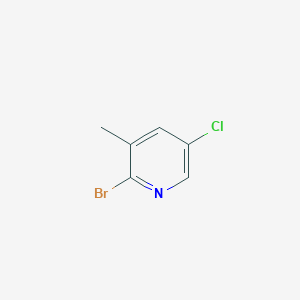


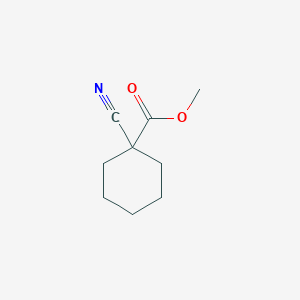



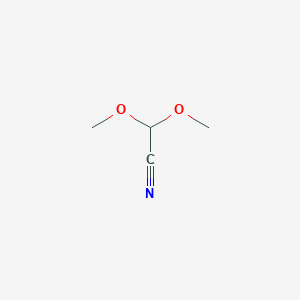
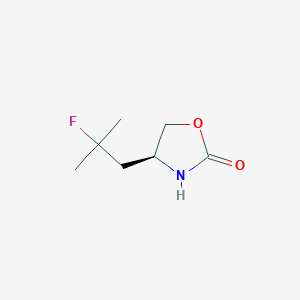
![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)
![4-Chloro-5-isopropyl-6-(5-methyl-[1,3,4]oxadiazol-2-yl)-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1338671.png)

